

# 4-Chloro-1(2H)-isoquinolone molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350

[Get Quote](#)

## In-Depth Technical Guide: 4-Chloro-1(2H)-isoquinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **4-Chloro-1(2H)-isoquinolone**. Due to the limited availability of specific experimental data for this particular compound in the public domain, this guide also includes representative experimental protocols and potential signaling pathway interactions based on closely related isoquinolone derivatives. This information is intended to serve as a valuable resource for researchers interested in the synthesis and biological evaluation of this class of compounds.

## Core Physicochemical Data

The fundamental molecular and physical properties of **4-Chloro-1(2H)-isoquinolone** are summarized in the table below. These data are essential for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO	[1]
Molecular Weight	179.60 g/mol	[1]
CAS Number	56241-09-9	[1][2][3][4]
Physical Form	Solid	
Melting Point	235-237 °C	
Boiling Point	394.2 °C at 760 mmHg	
Purity	≥98% (typical commercial grade)	[1]
Storage	Store at room temperature, sealed in a dry environment.	[1][2]

## Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-1(2H)-isoquinolone** is not readily available in the reviewed literature, a common method for the preparation of chloro-isoquinoline derivatives involves the chlorination of the corresponding isoquinolinone precursor. The following protocol for a related compound, 1-chloro-4-methylisoquinoline, illustrates a viable synthetic strategy that could be adapted for **4-Chloro-1(2H)-isoquinolone**.

Synthesis of 1-Chloro-4-methylisoquinoline from 4-methyl-2H-isoquinolin-1-one[5]

This two-step process involves the initial formation of the isoquinolinone followed by chlorination.

Step 1: Preparation of the Isoquinolinone Precursor (Not detailed in the cited source)

The synthesis would begin with the appropriate substituted precursor to yield 4-chloro-2H-isoquinolin-1-one.

Step 2: Chlorination[5]

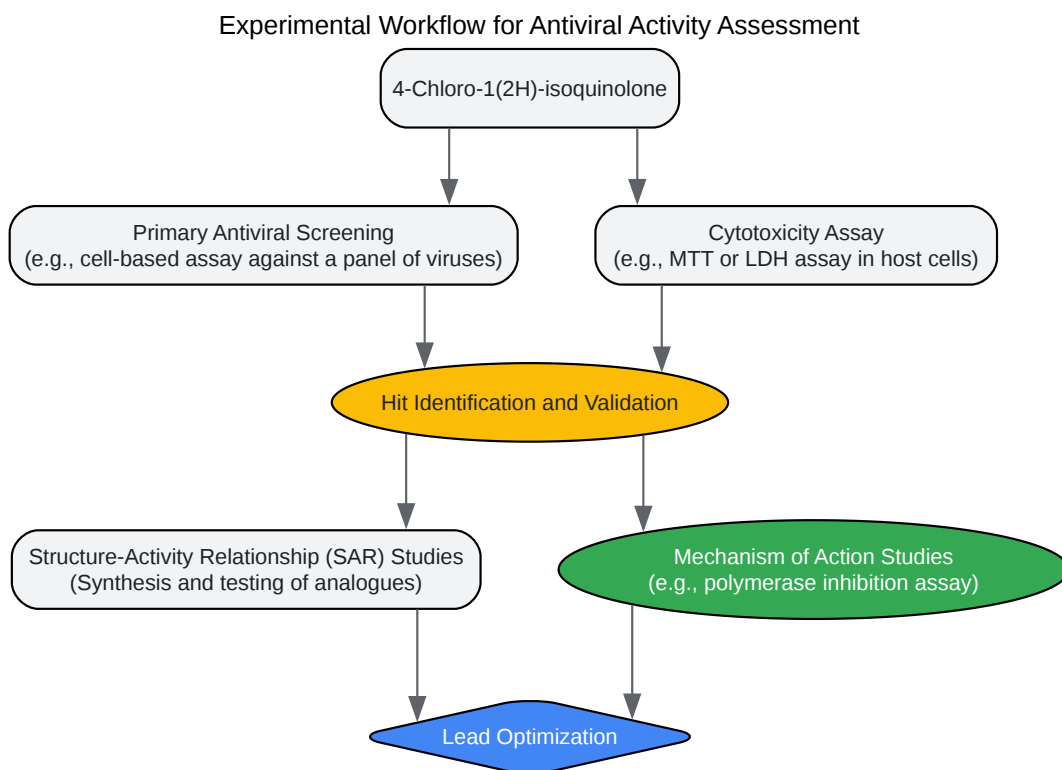
- Dissolve 4-methyl-2H-isoquinolin-1-one (1 equivalent) in phosphorus oxychloride ( $\text{POCl}_3$ ) (used as both reagent and solvent).
- Heat the reaction mixture to reflux for 3 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully remove the excess phosphorus oxychloride under reduced pressure.
- Treat the residue with a 5 N aqueous sodium hydroxide solution to neutralize the reaction mixture and precipitate the product.
- Extract the product with a suitable organic solvent, such as dichloromethane.
- Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash chromatography to yield the final chlorinated isoquinoline.

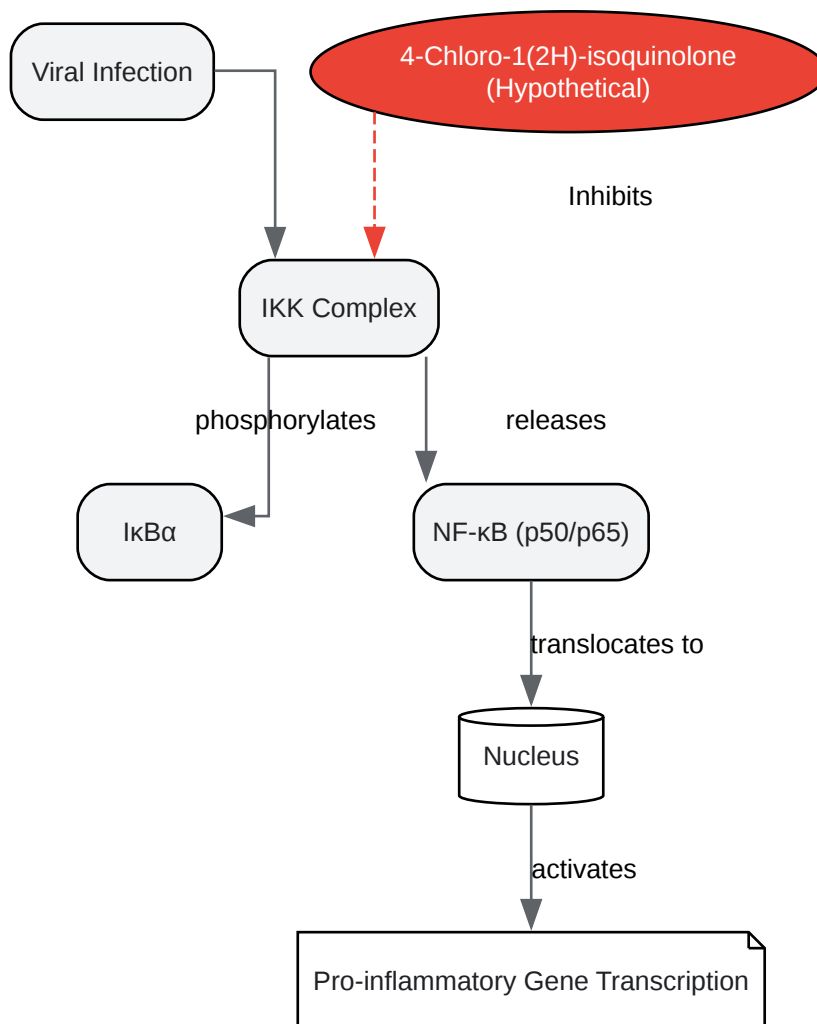
## Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action for **4-Chloro-1(2H)-isoquinolone** is limited. However, the broader class of isoquinoline and isoquinolone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including antiviral and antimicrobial activities.

One significant area of investigation for isoquinolone derivatives is their potential as viral polymerase inhibitors. Research on related compounds has demonstrated that the isoquinolone scaffold can serve as a core structure for the development of potent antiviral agents.

The workflow for identifying and characterizing such antiviral activity is presented below.



Hypothetical Inhibition of the NF- $\kappa$ B Signaling Pathway

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. 56241-09-9|4-Chloro-1(2H)-isoquinolone|BLD Pharm [bldpharm.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Chloro-1(2H)-isoquinolone (1 x 1 g) | Reagentia [reagentia.eu]
- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [4-Chloro-1(2H)-isoquinolone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189350#4-chloro-1-2h-isoquinolone-molecular-weight-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)